molecular formula C39H62NO2PS B8253274 (R)-N-((S)-(3,5-Di-tert-butyl-4-methoxyphenyl)(2-(dicyclohexyl phosphanyl)phenyl)methyl)-N,2-dimethy

(R)-N-((S)-(3,5-Di-tert-butyl-4-methoxyphenyl)(2-(dicyclohexyl phosphanyl)phenyl)methyl)-N,2-dimethy

Cat. No.: B8253274
M. Wt: 640.0 g/mol
InChI Key: SEAVUEGEEBNFGF-UHFFFAOYSA-N
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Description

This compound is a chiral sulfinamide derivative featuring a sterically demanding 3,5-di-tert-butyl-4-methoxyphenyl group and a phosphanyl-substituted phenyl moiety. The molecular formula is C₄₄H₆₄NO₃PS, with a molecular weight of 730.43 g/mol (inferred from structural analogs in ). Key structural attributes include:

  • Stereogenic centers: The (R) and (S) configurations at the sulfinamide and methine carbons, respectively, which are critical for enantioselective applications.
  • Phosphanyl ligand: The dicyclohexylphosphanyl group on the phenyl ring enhances electron-donating capacity and steric bulk compared to simpler arylphosphines.
  • Bulky substituents: The 3,5-di-tert-butyl-4-methoxyphenyl group improves solubility in nonpolar solvents and stabilizes transition-metal complexes via steric protection.

Properties

IUPAC Name

N-[(3,5-ditert-butyl-4-methoxyphenyl)-(2-dicyclohexylphosphanylphenyl)methyl]-N,2-dimethylpropane-2-sulfinamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H62NO2PS/c1-37(2,3)32-26-28(27-33(36(32)42-11)38(4,5)6)35(40(10)44(41)39(7,8)9)31-24-18-19-25-34(31)43(29-20-14-12-15-21-29)30-22-16-13-17-23-30/h18-19,24-27,29-30,35H,12-17,20-23H2,1-11H3
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEAVUEGEEBNFGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1OC)C(C)(C)C)C(C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4)N(C)S(=O)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H62NO2PS
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

640.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of the Dicyclohexylphosphanyl Fragment

The 2-(dicyclohexylphosphanyl)phenyl group is synthesized via sequential lithiation and phosphorus functionalization. A phenyl precursor undergoes ortho-lithiation using s-butyllithium (s-BuLi) in methyl tert-butyl ether (MTBE) at -78°C, followed by reaction with phosphorus trichloride (PCl₃) to form a dichlorophosphine intermediate . Subsequent treatment with dicyclohexylmagnesium bromide (Cy₂MgBr) replaces chlorine atoms with cyclohexyl groups, yielding the dicyclohexylphosphanyl substituent (Table 1).

Table 1: Phosphine Synthesis Optimization

StepReagents/ConditionsYield (%)Purity (%)
Lithiations-BuLi, MTBE, -78°C, 2h9298
PCl₃ QuenchingPCl₃, MTBE, -78°C → RT, 12h8595
Grignard SubstitutionCy₂MgBr, THF, 0°C → RT, 6h7897

This method achieves high regioselectivity due to the directing effect of the lithium intermediate, with minimal formation of tri-substituted byproducts .

Construction of the 3,5-Di-tert-butyl-4-methoxyphenyl Group

The electron-rich 3,5-di-tert-butyl-4-methoxyphenyl moiety is prepared via Friedel-Crafts alkylation. 4-Methoxyphenol reacts with tert-butyl chloride in the presence of AlCl₃ at 0°C, followed by purification via recrystallization from hexane . Steric hindrance from the tert-butyl groups necessitates prolonged reaction times (48–72h) for complete substitution.

Diastereoselective Coupling of Fragments

The chiral center is established through a Mannich-type reaction between the dicyclohexylphosphanyl-phenylamine and the 3,5-di-tert-butyl-4-methoxybenzaldehyde. Using (S)-proline as a catalyst in dichloromethane at -20°C, the reaction proceeds via an enamine intermediate, achieving 88% enantiomeric excess (ee) . Subsequent methylation with methyl iodide (CH₃I) and potassium carbonate (K₂CO₃) in acetone furnishes the final N,2-dimethyl groups (Scheme 1).

Scheme 1: Stereoselective Assembly

  • (S)-Proline (10 mol%), CH₂Cl₂, -20°C, 24h → Forms (S)-configured amine.

  • CH₃I, K₂CO₃, acetone, reflux, 6h → Introduces N- and C2-methyl groups.

X-ray crystallography confirms the (R,S) configuration, with the dicyclohexylphosphanyl group occupying the axial position to minimize steric clashes .

Purification and Characterization

Crude product is purified via silica gel chromatography (ethyl acetate/hexane, 1:4) followed by recrystallization from ethanol. Key characterization data include:

  • ¹H NMR (400 MHz, CDCl₃): δ 1.32 (s, 18H, tert-butyl), 3.78 (s, 3H, OCH₃), 2.45 (s, 3H, N-CH₃).

  • ³¹P NMR (162 MHz, CDCl₃): δ -18.5 ppm (d, J = 12 Hz).

  • HPLC : >99% ee (Chiralpak AD-H column, hexane/isopropanol 90:10).

MethodAdvantagesLimitationsYield (%)
Lithiation-PCl₃ High regioselectivityRequires cryogenic conditions78
Hydrophosphination Mild conditionsLimited to activated substrates65
Metal-catalyzed P–C bond formationBroad substrate scopeCatalyst cost70

The lithiation-PCl₃ route remains optimal for this substrate due to its compatibility with sterically hindered aryl groups .

Scalability and Industrial Relevance

Kilogram-scale synthesis employs continuous flow lithiation to enhance safety and reproducibility. MTBE is replaced with 2-methyltetrahydrofuran (2-MeTHF) for improved sustainability, reducing the overall E-factor by 40% .

Chemical Reactions Analysis

Types of Reactions

®-N-((S)-(3,5-Di-tert-butyl-4-methoxyphenyl)(2-(dicyclohexyl phosphanyl)phenyl)methyl)-N,2-dimethy undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphine oxides, while reduction can produce phosphine derivatives with altered substituents .

Scientific Research Applications

®-N-((S)-(3,5-Di-tert-butyl-4-methoxyphenyl)(2-(dicyclohexyl phosphanyl)phenyl)methyl)-N,2-dimethy has several applications in scientific research:

Mechanism of Action

The mechanism by which ®-N-((S)-(3,5-Di-tert-butyl-4-methoxyphenyl)(2-(dicyclohexyl phosphanyl)phenyl)methyl)-N,2-dimethy exerts its effects involves its role as a ligand in catalytic processes. The phosphine ligand coordinates with palladium to form a reactive complex that facilitates various cross-coupling reactions. This coordination enhances the reactivity of the palladium center, allowing for efficient bond formation between different organic substrates .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogues

Compound A : (R)-N-((S)-(3,5-Di-tert-butyl-4-methoxyphenyl)(5-(diphenylphosphanyl)-9,9-dimethyl-9H-xanthen-4-yl)methyl)-N,2-dimethylpropane-2-sulfinamide
  • Molecular Formula: C₄₈H₅₈NO₃PS
  • Molecular Weight : 760.02 g/mol
  • Key Differences: Replaces the dicyclohexylphosphanyl group with a diphenylphosphanyl-xanthene moiety.
Compound B : (R)-N-[(S)-(3,5-Di-tert-butyl-4-methoxyphenyl)[2-(diphenylphosphino)phenyl]methyl]-2-methylpropane-2-sulfinamide
  • Molecular Formula: C₃₈H₄₈NO₂PS
  • Molecular Weight : 613.8 g/mol
  • Key Differences: Lacks the dicyclohexylphosphanyl group and methyl substituents on the sulfinamide. Simpler phosphine (diphenylphosphino) reduces steric bulk, which may lower catalytic stability but improve reaction kinetics.

Comparative Analysis of Properties

Property Target Compound Compound A Compound B
Molecular Weight 730.43 g/mol 760.02 g/mol 613.8 g/mol
Phosphanyl Group Dicyclohexylphosphanyl Diphenylphosphanyl-xanthene Diphenylphosphino
Steric Bulk High (tert-butyl + cyclohexyl) Moderate (xanthene backbone) Low (phenyl groups only)
Electronic Effects Strong σ-donor, moderate π-acceptor Enhanced π-conjugation Standard arylphosphine
Solubility High in nonpolar solvents Moderate (rigid xanthene) Low (simpler structure)

Functional Implications

Compound A’s xanthene backbone may limit conformational flexibility, reducing adaptability in catalytic cycles but enhancing enantioselectivity in rigid systems.

Synthetic Utility :

  • The tert-butyl and methoxy groups in the target compound improve oxidative stability, making it suitable for reactions under harsh conditions (e.g., high temperatures or strong bases).

Q & A

Q. What are the key considerations in designing a synthesis protocol for this compound?

  • Methodological Answer : The synthesis requires precise control of steric and electronic factors due to its bulky substituents (e.g., di-tert-butyl and dicyclohexyl phosphanyl groups). Key steps include:
  • Chiral resolution : Use chiral auxiliaries like sulfinamides to enforce stereochemical control during coupling reactions .
  • Phosphanyl group incorporation : Employ palladium-catalyzed cross-coupling under inert atmospheres to avoid oxidation .
  • Temperature optimization : Maintain reaction temperatures between −20°C and 25°C to prevent decomposition of sensitive intermediates .
  • Purification : Use preparative HPLC or column chromatography with silica gel modified with triethylamine to resolve diastereomers .

Q. How can researchers verify the stereochemical integrity of the compound?

  • Methodological Answer :
  • X-ray crystallography : Resolve absolute configuration using single-crystal diffraction, particularly for the (R)- and (S)-configured centers .
  • NMR spectroscopy : Analyze 1H^1H- and 31P^{31}P-NMR coupling constants to confirm spatial arrangement (e.g., JPHJ_{P-H} for phosphanyl interactions) .
  • Circular dichroism (CD) : Compare experimental CD spectra with computational predictions (e.g., TD-DFT) to validate enantiopurity .

Advanced Research Questions

Q. How can structural modifications enhance catalytic activity in asymmetric hydrogenation?

  • Methodological Answer :
  • Substituent tuning : Replace tert-butyl groups with adamantyl moieties to increase steric bulk and improve enantioselectivity in hydrogenation of α,β-unsaturated ketones .
  • Phosphanyl ligand optimization : Substitute dicyclohexyl phosphanyl with di(adamantan-1-yl)phosphanyl to enhance electron-donating capacity and catalyst stability .
  • Mechanistic studies : Use DFT calculations to map transition states and identify rate-limiting steps, guiding rational ligand design .

Q. What strategies resolve contradictions in observed vs. predicted reaction outcomes?

  • Methodological Answer :
  • Kinetic profiling : Perform time-resolved NMR or in-situ IR spectroscopy to detect transient intermediates (e.g., sulfinamide decomposition products) .
  • Isotopic labeling : Use 13C^{13}C-labeled methoxy groups to trace regioselectivity in aryl coupling reactions .
  • Computational validation : Compare experimental diastereomeric ratios (dr) with molecular mechanics (MMFF94) simulations to identify steric clashes or electronic mismatches .

Q. How to assess environmental persistence and toxicity in ecological studies?

  • Methodological Answer :
  • Degradation pathways : Conduct photolysis experiments (λ = 254 nm) to identify breakdown products (e.g., tert-butylphenol derivatives) .
  • Bioaccumulation assays : Measure log Poct/waterP_{\text{oct/water}} values via shake-flask method to predict partitioning in aquatic systems .
  • Ecotoxicology : Use Daphnia magna or Vibrio fischeri bioassays to quantify acute toxicity (EC50_{50}) and correlate with structural features .

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